molecular formula C12H18ClNO3S B2507226 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride CAS No. 101768-77-8

4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride

Cat. No.: B2507226
CAS No.: 101768-77-8
M. Wt: 291.79
InChI Key: TZHQAYTXNLYARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S.ClH/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQAYTXNLYARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups make it a versatile compound for various chemical reactions and applications .

Biological Activity

4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is C12H16ClN O3S, with a molecular weight of approximately 287.78 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group, which is significant for its biological activity.

Antibacterial Activity

Research has indicated that compounds similar to 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride exhibit notable antibacterial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity LevelIC50 (μg/mL)
1Salmonella typhiModerate5.0
2Bacillus subtilisStrong2.5

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and other conditions.

EnzymeInhibition TypeIC50 (μM)
AcetylcholinesteraseCompetitive0.63
UreaseNon-competitive2.14

The mechanism by which 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride exerts its biological effects is thought to involve interactions with specific receptors and enzymes. For example, the sulfonyl group may facilitate binding to target proteins, enhancing the compound's efficacy.

Case Study 1: Antibacterial Efficacy

A study conducted on various piperidine derivatives demonstrated that those with a methoxyphenyl sulfonyl group exhibited enhanced antibacterial activity compared to their counterparts without this functional group. The study utilized a series of in vitro assays against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Inhibition

In another investigation, the enzyme inhibition potential of this compound was evaluated through kinetic studies. The results indicated that the compound acts as a competitive inhibitor for AChE, providing insights into its potential therapeutic applications in neurodegenerative diseases.

Synthesis

The synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride can be achieved through several methods, including:

  • Nucleophilic Substitution : Reacting piperidine with a suitable sulfonyl chloride derivative.
  • Acylation Reactions : Utilizing acylating agents to introduce the methoxyphenyl group.

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